(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
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Overview
Description
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide is an organic compound that belongs to the class of amides This compound features a propenamide backbone with a 4-chlorobenzyl group and a 3-fluoropropoxyphenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine, 4-(3-fluoropropoxy)benzaldehyde, and an appropriate propenamide precursor.
Condensation Reaction: The 4-chlorobenzylamine is reacted with 4-(3-fluoropropoxy)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is then reacted with the propenamide precursor under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors in biological systems, triggering a cascade of cellular responses.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of its atoms, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-7-2-16(3-8-17)14-22-19(23)11-6-15-4-9-18(10-5-15)24-13-1-12-21/h2-11H,1,12-14H2,(H,22,23)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVAFUIMSAPCBG-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCCCF)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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